4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide
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Overview
Description
4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound with significant potential in various scientific research fields. This compound features a pyrimidine core substituted with an amino group, a benzyl group, and a piperazine ring attached to a pyridyl group. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, particularly in the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with a piperazine derivative.
Attachment of the pyridyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridyl group reacts with a halogenated piperazine intermediate in the presence of a palladium catalyst.
Final modifications: The amino and benzyl groups are introduced through further substitution reactions, often using amine and benzyl halide reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyridyl or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, amines, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrimidine or piperazine rings, while substitution reactions can introduce various functional groups at the amino or benzyl positions.
Scientific Research Applications
4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs for treating cancer, infectious diseases, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide: shares structural similarities with other pyrimidine derivatives and piperazine-containing compounds.
Pyrimidine derivatives: Compounds like 5-fluorouracil and cytarabine, which are used in cancer treatment.
Piperazine-containing compounds: Drugs like aripiprazole and quetiapine, which are used in the treatment of psychiatric disorders.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-amino-N-benzyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c22-19-17(20(29)24-14-16-6-2-1-3-7-16)15-25-21(26-19)28-12-10-27(11-13-28)18-8-4-5-9-23-18/h1-9,15H,10-14H2,(H,24,29)(H2,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKOVGPTNYGLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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